2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)20(16-7-9-17(27-2)10-8-16)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJBGGDJPBNIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
A common approach involves reacting 2-(4-methoxyphenyl)ethyl bromide with 4-methylpiperazine in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. For example:
2-(4-Methoxyphenyl)ethyl bromide + 4-Methylpiperazine → 2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine
Conditions :
Reductive Amination Alternative
An alternative method employs reductive amination of 4-methoxyphenylacetone with 4-methylpiperazine using sodium cyanoborohydride (NaBH₃CN) in methanol:
4-Methoxyphenylacetone + 4-Methylpiperazine + NaBH₃CN → Ethylamine intermediate
Conditions :
- Solvent: Methanol, room temperature, 24 hours.
- Workup: Neutralization with HCl, extraction with dichloromethane.
- Yield: ~65–70%.
Amide Bond Formation Strategies
Coupling Reagent-Mediated Amidation
The most widely reported method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 2-chlorobenzoic acid:
2-Chlorobenzoic acid + EDC/HOBt → Activated intermediate → Reaction with ethylamine intermediate → Target compound
Procedure :
- Activation : 2-Chlorobenzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in acetonitrile, stirred at room temperature for 30 minutes.
- Coupling : Addition of ethylamine intermediate (1 equiv), stirred for 20 hours.
- Workup : Evaporation of acetonitrile, extraction with ethyl acetate, washing with NaHCO₃ and brine.
- Purification : Flash chromatography (dichloromethane/methanol 25:1).
Yield : 72–79%.
Acid Chloride Route
Alternative protocols convert 2-chlorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the ethylamine intermediate:
2-Chlorobenzoic acid + SOCl₂ → 2-Chlorobenzoyl chloride → Reaction with ethylamine intermediate → Target compound
Procedure :
- Chlorination : 2-Chlorobenzoic acid (1 equiv) refluxed with SOCl₂ (3 equiv) in DMF (catalytic) for 4 hours.
- Amidation : 2-Chlorobenzoyl chloride (1 equiv) added dropwise to ethylamine intermediate (1 equiv) in dichloromethane, stirred at 0°C → room temperature for 12 hours.
- Workup : Extraction with 5% HCl, NaHCO₃, and brine.
- Purification : Silica gel chromatography (ethyl acetate/hexane 1:1).
Yield : 68–75%.
Optimization and Comparative Analysis
Solvent and Temperature Effects
Catalytic Additives
- Trifluoroacetic Acid (TFA) : Enhances reaction rates in 2-butanol at 100°C, achieving 81% yield in 2 hours.
- Triethylamine (TEA) : Neutralizes HCl generated during acid chloride reactions, improving solubility.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, methanol/water 70:30, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Modifications
Table 1: Key Structural Differences
Physicochemical and Pharmacokinetic Implications
- Electron-Withdrawing vs. The 2-chloro substituent in the target compound may enhance lipophilicity compared to 4-chloro analogs (e.g., ), affecting blood-brain barrier penetration .
- Ketone-containing chains (e.g., ) may increase metabolic susceptibility (e.g., reductase-mediated degradation) compared to the target’s saturated ethyl group.
Piperazine Substitutions :
- 4-Methylpiperazine (target) vs. 4-phenylpiperazine (): Methyl groups enhance solubility and reduce steric hindrance, while phenyl groups may improve receptor affinity but increase molecular weight .
Biological Activity
2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound belonging to the class of benzamides, characterized by its complex structure and potential therapeutic applications. This compound has garnered interest due to its biological activities, particularly in the context of neuropharmacology and medicinal chemistry. The molecular formula for this compound is C₁₈H₂₃ClN₂O₂, with a molecular weight of approximately 383.5 g/mol.
Chemical Structure
The compound features several notable functional groups:
- Chloro Group : Contributes to chemical reactivity through nucleophilic substitution.
- Methoxyphenyl Moiety : Influences the compound's electronic properties and interactions.
- Piperazine Derivative : Implicated in receptor binding and pharmacological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antidepressant and Anxiolytic Effects : Preliminary studies suggest interactions with serotonin receptors, indicating potential use in treating mood disorders.
- Neurotransmitter System Interactions : The compound's binding affinity to neurotransmitter receptors is critical for understanding its pharmacological profile.
The biological activity of this compound is primarily linked to its interaction with the central nervous system (CNS). It is hypothesized that the piperazine ring may facilitate binding to serotonin receptors, while the methoxy group enhances lipophilicity, allowing better penetration into the CNS.
Case Studies and Research Findings
Several studies have explored the biological effects of similar benzamide derivatives, providing insights into the activity of this compound:
- Study on Antidepressant Activity :
- Neuropharmacological Assessment :
- In Vitro Binding Studies :
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
